

# The Role of CRTh2 in Th2 Cell-Mediated Immune Responses: A Technical Guide

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## Compound of Interest

Compound Name: *Crth2-IN-1*

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## Abstract

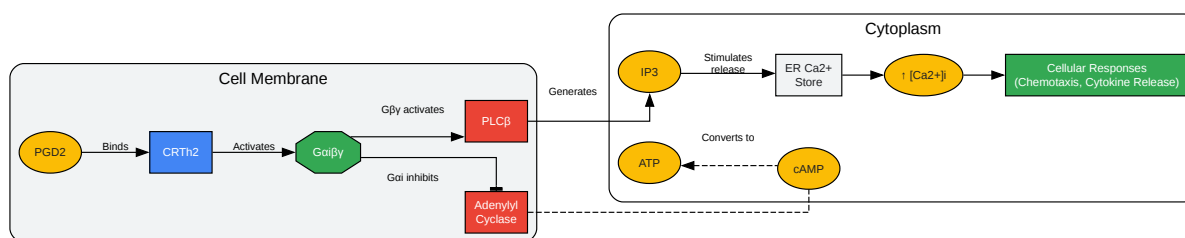
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as G-protein coupled receptor 44 (GPR44) or DP2, is a critical player in the orchestration of type 2 immune responses. As a receptor for prostaglandin D2 (PGD2), CRTh2 is predominantly expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). Activation of the PGD2-CRTh2 signaling axis triggers a cascade of intracellular events leading to chemotaxis, cytokine production, and enhanced cell survival, thereby amplifying the inflammatory response. This technical guide provides an in-depth overview of the core mechanisms of CRTh2 involvement in Th2 cell-mediated immunity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

## CRTh2 Signaling Pathway

CRTh2 is a seven-transmembrane G-protein coupled receptor (GPCR) that preferentially couples to the G $\alpha$ i/o subunit.<sup>[1][2]</sup> Upon binding of its primary ligand, PGD2, CRTh2 initiates a signaling cascade that results in the modulation of key second messengers and the activation of downstream effector functions.

The binding of PGD2 to CRTh2 induces a conformational change in the receptor, leading to the dissociation of the G $\alpha$ i subunit from the G $\beta\gamma$  dimer.<sup>[3]</sup> The activated G $\alpha$ i subunit inhibits

adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] Simultaneously, the G $\beta\gamma$  complex activates phospholipase C $\beta$  (PLC $\beta$ ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm. This initial calcium flux is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE), a process involving the stromal interaction molecule 1 (STIM1) and Orai1 calcium channels. The elevation of intracellular calcium is a critical signal for the activation of various downstream pathways that ultimately lead to cellular responses such as chemotaxis and cytokine release.



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## CRTh2 Signaling Cascade

## Data Presentation: Ligand and Antagonist Affinities

The interaction of PGD<sub>2</sub> and its analogues, as well as various antagonists with CRTh<sub>2</sub>, has been quantified in numerous studies. This data is crucial for understanding the structure-activity relationships and for the development of therapeutic inhibitors.

| Ligand/Antagonist                    | Assay Type          | Species | Kd (nM)                  | Ki (nM) | pEC50      | Reference(s) |
|--------------------------------------|---------------------|---------|--------------------------|---------|------------|--------------|
| Agonists                             |                     |         |                          |         |            |              |
| PGD2                                 | Radioligand Binding | Human   | 2.5 (high),<br>109 (low) | 2.4     | -          |              |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | Radioligand Binding | Human   | -                        | 2.91    | 7.33       |              |
| 15-deoxy- $\Delta$ 12,14-PGJ2        | Radioligand Binding | Human   | -                        | 3.15    | -          |              |
| $\Delta$ 12-PGD2                     | Radioligand Binding | Human   | -                        | 7.63    | -          |              |
| Antagonists                          |                     |         |                          |         |            |              |
| Fevipirant (QAW039)                  | Radioligand Binding | Human   | -                        | 1.14    | -          |              |
| Ramatroban                           | Radioligand Binding | Mouse   | -                        | -       | 8.08 (pA2) |              |
| TM30089                              | Radioligand Binding | Mouse   | -                        | -       | 9.15 (pA2) |              |

## Experimental Protocols

### Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of ligands to CRTh2 expressed in cell membranes.

Objective: To determine the binding affinity (Kd) and binding capacity (Bmax) of a radiolabeled ligand to CRTh2, or the inhibitory constant (Ki) of an unlabeled competitor.

**Materials:**

- HEK293 cells stably expressing human CRTh2 (or other suitable cell line)
- Cell lysis buffer (50mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 5 mM EDTA, protease inhibitor cocktail)
- Assay binding buffer (50 mM Tris, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4)
- [<sup>3</sup>H]-PGD<sub>2</sub> (Radioligand)
- Unlabeled PGD<sub>2</sub> (for non-specific binding)
- Test compounds (unlabeled antagonists/agonists)
- 96-well filter plates (e.g., GF/C filters)
- Scintillation fluid
- Microplate scintillation counter

**Procedure:**

- Membrane Preparation:
  - Harvest CRTh2-expressing cells and homogenize in cold lysis buffer.
  - Centrifuge at 1,000 x g for 3 minutes to remove nuclei and large debris.
  - Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
  - Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.
  - Resuspend the final pellet in assay binding buffer and determine the protein concentration (e.g., using a BCA assay).
- Binding Assay:
  - In a 96-well plate, add the following to each well in a final volume of 250 µL:

- 150 µL of membrane suspension (typically 10-50 µg protein).
- 50 µL of [3H]-PGD2 at a fixed concentration (for competition assays) or varying concentrations (for saturation assays).
- 50 µL of assay buffer (for total binding), unlabeled PGD2 (10 µM, for non-specific binding), or test compound at various concentrations.
- Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
- Filtration and Counting:
  - Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
  - Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
  - Dry the filters and add scintillation fluid.
  - Measure the radioactivity in a microplate scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - For saturation binding, plot specific binding versus the concentration of [3H]-PGD2 and use non-linear regression to determine Kd and Bmax.
  - For competition binding, plot the percentage of specific binding versus the log concentration of the competitor and use a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand.

## Chemotaxis Assay

This protocol is based on the transwell migration assay used to assess the chemotactic response of Th2 cells to PGD2.

Objective: To quantify the migration of Th2 cells in response to a chemoattractant gradient of PGD2.

Materials:

- Cultured human Th2 cells
- RPMI 1640 medium with 10% FBS and 10 mM HEPES
- PGD2 (chemoattractant)
- CRTh2 antagonists (optional, for inhibition studies)
- 24-well or 96-well transwell plates (5 µm pore size)
- Flow cytometer or hemocytometer for cell counting

Procedure:

- Cell Preparation:
  - Culture and expand human Th2 cells.
  - Prior to the assay, harvest the cells and resuspend them in RPMI 1640 medium at a concentration of  $1-2 \times 10^6$  cells/mL.
- Assay Setup:
  - Add 600 µL (for 24-well plates) or 150 µL (for 96-well plates) of RPMI 1640 medium containing various concentrations of PGD2 to the lower chambers of the transwell plate. Include a negative control with medium alone.
  - If testing antagonists, pre-incubate the cells with the antagonist for 15-30 minutes before adding them to the upper chamber.
  - Add 100 µL (for 24-well plates) or 50 µL (for 96-well plates) of the Th2 cell suspension to the upper chamber (the transwell insert).

- Incubation:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 1-3 hours.
- Quantification of Migration:
  - After incubation, carefully remove the transwell inserts.
  - Collect the cells that have migrated to the lower chamber.
  - Count the number of migrated cells using a flow cytometer (for a set time) or a hemocytometer.
- Data Analysis:
  - Calculate the chemotactic index by dividing the number of cells that migrated in the presence of PGD<sub>2</sub> by the number of cells that migrated in the control wells (medium alone).
  - Plot the chemotactic index versus the concentration of PGD<sub>2</sub>.

## Intracellular Calcium Mobilization Assay

This protocol outlines a common method for measuring changes in intracellular calcium concentration following CRTh2 activation, often using a fluorescent calcium indicator.

Objective: To measure the transient increase in intracellular calcium in Th2 cells upon stimulation with a CRTh2 agonist.

Materials:

- Human Th2 cells or a CRTh2-expressing cell line
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluo-4 AM or Fura-2 AM (calcium indicator dye)
- Pluronic F-127

- PGD2 or other CRTh2 agonists
- CRTh2 antagonists (optional)
- 96-well black-walled, clear-bottom plates
- Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR)

#### Procedure:

- Cell Plating:
  - Seed Th2 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well.
  - Allow the cells to adhere overnight if using an adherent cell line. For suspension cells, use plates coated with an adhesion factor like poly-D-lysine.
- Dye Loading:
  - Prepare a loading solution of Fluo-4 AM (or Fura-2 AM) in assay buffer, typically with a small amount of Pluronic F-127 to aid in dye solubilization.
  - Remove the culture medium from the cells and add the dye-loading solution.
  - Incubate the plate at 37°C for 45-60 minutes in the dark.
- Assay:
  - After incubation, wash the cells gently with assay buffer to remove excess dye.
  - Place the plate in the fluorescence plate reader.
  - Establish a stable baseline fluorescence reading for 10-20 seconds.
  - Use the automated injector to add the CRTh2 agonist (and/or antagonist) to the wells.
  - Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes) at the appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and



~525 nm emission for Fluo-4).

- Data Analysis:
  - The change in fluorescence intensity reflects the change in intracellular calcium concentration.
  - Data is often expressed as the peak fluorescence response over baseline or the area under the curve.
  - For dose-response experiments, plot the response versus the log concentration of the agonist to determine the EC<sub>50</sub>. For antagonists, the IC<sub>50</sub> can be determined by measuring the inhibition of the agonist response.

## Cytokine Release Assay (ELISA)

This protocol describes a sandwich ELISA for the quantification of Th2 cytokines released from cells following CRTh2 activation.

Objective: To measure the concentration of IL-4, IL-5, and IL-13 in the supernatant of Th2 cells stimulated with a CRTh2 agonist.

Materials:

- Human Th2 cells
- Cell culture medium
- PGD2 or other CRTh2 agonist
- 96-well ELISA plates
- Capture antibodies (anti-human IL-4, IL-5, IL-13)
- Detection antibodies (biotinylated anti-human IL-4, IL-5, IL-13)
- Recombinant human IL-4, IL-5, and IL-13 standards
- Streptavidin-HRP

- TMB substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Wash buffer (PBS with 0.05% Tween-20)
- Assay diluent (e.g., PBS with 1% BSA)
- Microplate reader

Procedure:

- Cell Stimulation and Supernatant Collection:
  - Plate Th2 cells in a 24- or 48-well plate at an appropriate density.
  - Stimulate the cells with PGD2 at various concentrations for 24-48 hours. Include an unstimulated control.
  - After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
- ELISA:
  - Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
  - Wash the plate with wash buffer and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
  - Wash the plate and add the cell culture supernatants and recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature.
  - Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
  - Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

- Wash the plate and add the TMB substrate. Incubate until a color develops.
- Stop the reaction by adding the stop solution.
- Measurement and Analysis:
  - Read the absorbance at 450 nm using a microplate reader.
  - Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.
  - Determine the concentration of the cytokines in the cell supernatants by interpolating their absorbance values from the standard curve.

## In Vivo Models of Th2-Mediated Inflammation

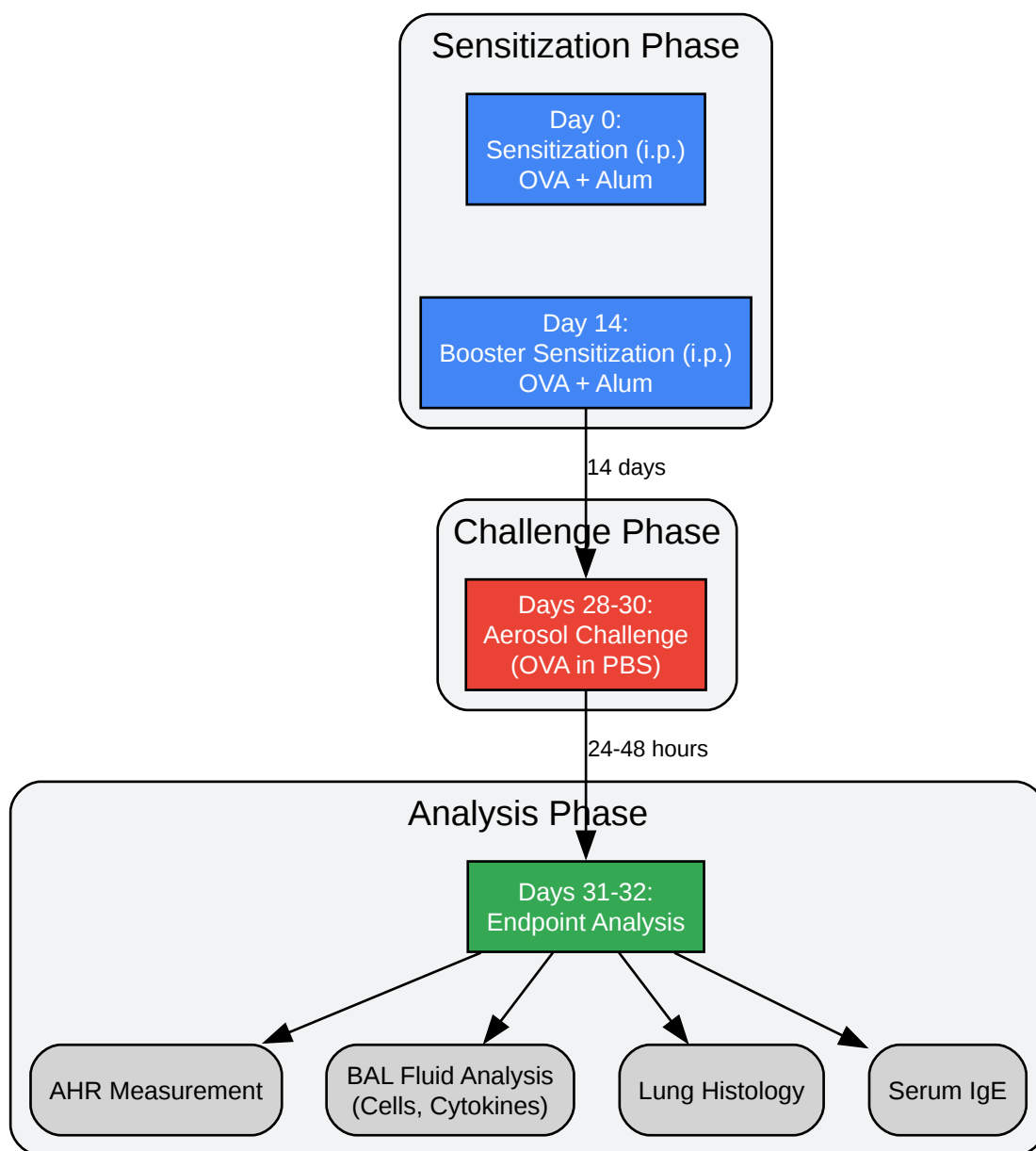
### Murine Model of OVA-Induced Allergic Asthma

This model is widely used to study the pathogenesis of allergic airway inflammation and to evaluate the efficacy of potential therapeutics.

Protocol:

- Sensitization:
  - On days 0 and 14, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20-50 µg of ovalbumin (OVA) emulsified in 1-2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of sterile PBS.
- Challenge:
  - On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1-2% OVA in PBS for 20-30 minutes using a nebulizer.
- Endpoint Analysis (24-48 hours after the final challenge):
  - Airway Hyperresponsiveness (AHR): Measure the changes in lung resistance and compliance in response to increasing doses of methacholine using a whole-body plethysmograph.

- Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (total and differential cell counts, particularly eosinophils) and cytokine levels (IL-4, IL-5, IL-13) by ELISA.
- Histology: Perfuse and fix the lungs for histological analysis (H&E staining for inflammation, PAS staining for mucus production).
- Serum IgE: Collect blood to measure OVA-specific IgE levels by ELISA.



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Workflow for OVA-Induced Asthma Model

## Murine Model of Epicutaneous Sensitization-Induced Atopic Dermatitis

This model mimics the skin inflammation characteristic of atopic dermatitis.

Protocol:

- Sensitization:
  - Shave the backs of BALB/c or SKH-1 hairless mice.
  - Apply a small patch containing OVA (e.g., 100 µg) and, optionally, a superantigen like Staphylococcal enterotoxin B (SEB) to the shaved back skin. The skin may be tape-stripped prior to application to disrupt the barrier.
  - Repeat the epicutaneous sensitization weekly for 3-4 weeks.
- Endpoint Analysis:
  - Clinical Scoring: Visually score the skin for erythema, edema, excoriation, and scaling.
  - Transepidermal Water Loss (TEWL): Measure TEWL as an indicator of skin barrier function.
  - Histology: Collect skin biopsies for histological analysis (H&E for inflammation and epidermal thickness, toluidine blue for mast cells).
  - Gene Expression: Analyze the expression of Th2 cytokines (IL-4, IL-13) and other inflammatory mediators in the skin by qRT-PCR.
  - Serum IgE: Measure total and OVA-specific IgE levels in the serum.

## Conclusion

The PGD2-CRTh2 axis is a pivotal pathway in the initiation and amplification of Th2 cell-mediated immune responses. A thorough understanding of its signaling mechanisms and the

development of robust in vitro and in vivo models are essential for the discovery and evaluation of novel therapeutics targeting allergic diseases. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of CRTh2 biology and its role in inflammatory conditions.

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